An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for the novel heterocyclic compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. In the absence of direct experimental data in peer-reviewed literature, this document serves as a predictive and methodological resource. It synthesizes foundational NMR principles and data from analogous structures to forecast the spectral characteristics of the title compound. Furthermore, a detailed, field-proven protocol for the acquisition and analysis of its NMR spectra is presented, empowering researchers to confidently characterize this molecule.
Introduction: The Structural Significance of a Novel Pyrazole Derivative
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The title compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, integrates this key heterocycle with a trichloroethanol moiety, a functional group known to influence the lipophilicity and metabolic stability of drug candidates. Accurate structural confirmation is the bedrock of any chemical research or drug development campaign, and NMR spectroscopy stands as the gold standard for unambiguous molecular structure determination in solution.[1][2] This guide provides a detailed predictive framework and a practical experimental protocol for the complete ¹H and ¹³C NMR characterization of this specific molecule.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the atoms of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol are numbered as follows:
Figure 1: Molecular structure and atom numbering scheme for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is derived from the analysis of substituent effects on the core pyrazole and ethanol fragments. The chemical shifts are influenced by the electron-withdrawing nature of the trichloromethyl group and the aromaticity of the pyrazole ring.
Analysis of Predicted Chemical Shifts and Multiplicities
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Pyrazole Ring Proton (H3): In unsubstituted pyrazole, the H3 and H5 protons are equivalent due to tautomerism.[3] However, in the N-methylated title compound, only one aromatic proton, H3, is present. Its chemical shift is anticipated to be in the aromatic region, likely around 7.5-7.8 ppm . It will appear as a singlet as there are no adjacent protons to couple with.
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N-Methyl and C-Methyl Protons (N-CH₃ and C5-CH₃): The two methyl groups on the pyrazole ring are in distinct chemical environments. The N-methyl group (on N1) is expected to resonate at approximately 3.7-4.0 ppm . The methyl group at the C5 position is predicted to be slightly upfield, around 2.3-2.6 ppm . Both will appear as sharp singlets , each integrating to 3 protons.
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Methine Proton (H8): The proton on the carbon bearing the hydroxyl and trichloromethyl groups (C8) will be significantly deshielded by the adjacent electron-withdrawing CCl₃ group and the oxygen atom. Its chemical shift is predicted to be in the range of 5.0-5.3 ppm . This proton will likely show coupling to the hydroxyl proton, appearing as a doublet .
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Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad signal, but may sharpen and show coupling to H8. A predicted range is 3.0-4.0 ppm , appearing as a doublet due to coupling with H8.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H3 | 7.5 - 7.8 | Singlet | 1H |
| H8 (CHOH) | 5.0 - 5.3 | Doublet | 1H |
| N1-CH₃ | 3.7 - 4.0 | Singlet | 3H |
| OH | 3.0 - 4.0 | Doublet | 1H |
| C5-CH₃ | 2.3 - 2.6 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted based on established chemical shift ranges for pyrazoles and the strong inductive effects of the trichloromethyl group.[4][5]
Analysis of Predicted Chemical Shifts
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Pyrazole Ring Carbons (C3, C4, C5): The aromatic carbons of the pyrazole ring are expected in the range of 110-150 ppm . C4, being substituted with the trichloroethanol side chain, will have its chemical shift influenced by this large group. C3 and C5 are part of the aromatic system, with C5 also bearing a methyl group. Predicted shifts are approximately 148 ppm for C5 , 140 ppm for C3 , and 120 ppm for C4 .
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Trichloromethyl Carbon (C9): The carbon atom of the CCl₃ group is directly attached to three highly electronegative chlorine atoms. This results in significant deshielding, and its resonance is predicted to be far downfield, around 100-105 ppm .
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Methine Carbon (C8): The carbon atom bonded to the hydroxyl group (C8) will be deshielded by the oxygen and the pyrazole ring. Its chemical shift is anticipated to be in the range of 75-80 ppm .
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Methyl Carbons (N1-CH₃ and C5-CH₃): The N-methyl carbon is expected around 35-40 ppm , while the C5-methyl carbon should appear further upfield, in the region of 10-15 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 | ~148 |
| C3 | ~140 |
| C4 | ~120 |
| C9 (CCl₃) | 100 - 105 |
| C8 (CHOH) | 75 - 80 |
| N1-CH₃ | 35 - 40 |
| C5-CH₃ | 10 - 15 |
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2: Recommended workflow for NMR sample preparation and data acquisition.
Detailed Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol for ¹H NMR, or 20-50 mg for ¹³C NMR.[6][7]
-
Transfer the solid to a clean, dry vial.
-
Add 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a good choice for many organic molecules.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9]
-
Cap the NMR tube and label it clearly.
-
-
Instrumental Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz spectrometer:
-
¹H NMR:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR:
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1.5 seconds
-
Spectral Width (SW): 240 ppm
-
Use proton decoupling (e.g., zgpg30 pulse program on Bruker instruments).
-
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
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Conclusion: A Guide for Structural Verification
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, a molecule of interest in medicinal and materials chemistry. The provided chemical shifts, multiplicities, and experimental protocols offer a solid foundation for researchers to acquire and interpret their own data. For unambiguous assignment, especially of the quaternary carbons and closely resonating signals, 2D NMR experiments such as HSQC and HMBC are highly recommended. The methodologies and predictive data herein should enable the confident and accurate structural elucidation of this novel compound.
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Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5, 3414-3422. Available at: [Link]
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Al-Hashimi, H. M., et al. (2013). Prediction of RNA 1 H and 13 C Chemical Shifts: A Structure Based Approach. ACS Chemical Biology, 8(10), 2294-2302. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc. Blog. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]
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Hosseini, S. A., et al. (2019). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 41(1). Available at: [Link]
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